![molecular formula C15H14ClN3S B3825047 2-[(4-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B3825047.png)
2-[(4-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile
Overview
Description
2-[(4-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is also known as CBN-01 and is a member of the nicotinic acetylcholine receptor (nAChR) modulators family.
Mechanism of Action
CBN-01 modulates the nAChR by binding to the receptor and altering its activity. This leads to an increase in the release of acetylcholine, a neurotransmitter involved in cognitive function and memory. CBN-01 also enhances the activity of the N-methyl-D-aspartate receptor (NMDAR), which is involved in learning and memory.
Biochemical and Physiological Effects:
CBN-01 has been shown to have significant effects on cognitive function and memory in animal models. It has been found to improve spatial memory, working memory, and long-term memory. CBN-01 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
CBN-01 has several advantages for lab experiments, including its high potency and specificity for the nAChR and NMDAR. However, it also has some limitations, including its relatively short half-life and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on CBN-01. One area of focus is the development of more potent and selective compounds that target the nAChR and NMDAR. Another area of research is the potential use of CBN-01 as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the safety and efficacy of CBN-01 in humans and to explore its potential use in other areas of medicine.
In conclusion, CBN-01 is a promising pharmacological agent that has significant potential for the treatment of neurodegenerative diseases. Its ability to modulate the nAChR and NMDAR makes it an attractive target for further research, and its positive effects on cognitive function and memory make it a potential therapeutic agent for a range of neurological disorders. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in other areas of medicine.
Scientific Research Applications
CBN-01 has been extensively studied for its potential as a pharmacological agent. It has been found to modulate the nAChR, which is involved in various physiological processes, including synaptic transmission, learning, and memory. CBN-01 has been shown to have a positive effect on cognitive function and memory in animal models, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-19(2)14-7-8-18-15(13(14)9-17)20-10-11-3-5-12(16)6-4-11/h3-8H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYDLONMMRVOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)SCC2=CC=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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